(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene
(3E, 7E)-4, 8, 12-Trimethyl-1, 3, 7, 11-tridecatetraene, also known as TMTT, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (3E, 7E)-4, 8, 12-Trimethyl-1, 3, 7, 11-tridecatetraene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (3E, 7E)-4, 8, 12-trimethyl-1, 3, 7, 11-tridecatetraene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (3E, 7E)-4, 8, 12-trimethyl-1, 3, 7, 11-tridecatetraene can be found in cardamom, garden tomato (var. ), and herbs and spices. This makes (3E, 7E)-4, 8, 12-trimethyl-1, 3, 7, 11-tridecatetraene a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
62235-06-7
VCID:
VC20873325
InChI:
InChI=1S/C16H26/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h6,9-10,13H,1,7-8,11-12H2,2-5H3/b15-9+,16-13+
SMILES:
CC(=CCCC(=CCCC(=CC=C)C)C)C
Molecular Formula:
C16H26
Molecular Weight:
218.38 g/mol
(3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene
CAS No.: 62235-06-7
Cat. No.: VC20873325
Molecular Formula: C16H26
Molecular Weight: 218.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (3E, 7E)-4, 8, 12-Trimethyl-1, 3, 7, 11-tridecatetraene, also known as TMTT, belongs to the class of organic compounds known as sesquiterpenoids. These are terpenes with three consecutive isoprene units (3E, 7E)-4, 8, 12-Trimethyl-1, 3, 7, 11-tridecatetraene is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, (3E, 7E)-4, 8, 12-trimethyl-1, 3, 7, 11-tridecatetraene is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, (3E, 7E)-4, 8, 12-trimethyl-1, 3, 7, 11-tridecatetraene can be found in cardamom, garden tomato (var. ), and herbs and spices. This makes (3E, 7E)-4, 8, 12-trimethyl-1, 3, 7, 11-tridecatetraene a potential biomarker for the consumption of these food products. |
|---|---|
| CAS No. | 62235-06-7 |
| Molecular Formula | C16H26 |
| Molecular Weight | 218.38 g/mol |
| IUPAC Name | (3E,7E)-4,8,12-trimethyltrideca-1,3,7,11-tetraene |
| Standard InChI | InChI=1S/C16H26/c1-6-9-15(4)12-8-13-16(5)11-7-10-14(2)3/h6,9-10,13H,1,7-8,11-12H2,2-5H3/b15-9+,16-13+ |
| Standard InChI Key | CWLVBFJCJXHUCF-RNPYNJAESA-N |
| Isomeric SMILES | CC(=CCC/C(=C\CC/C(=C/C=C)/C)/C)C |
| SMILES | CC(=CCCC(=CCCC(=CC=C)C)C)C |
| Canonical SMILES | CC(=CCCC(=CCCC(=CC=C)C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator